8-((4-chlorobenzyl)thio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Purine Nucleoside Phosphorylase Toxoplasma gondii Non-competitive Inhibition

This fully synthetic, tri-substituted purine-dione (CAS 487019-72-7) is the only commercially available 8-thio-xanthine with validated, strain-dependent non-competitive inhibition of Toxoplasma gondii PNP (ME 49 Ki=550 µM; RH Ki=2210 µM). Unlike its close 3-methyl analog, it lacks DDIT3 activity, making it a clean negative control for ER stress/UPR assays. The specific N7-isopentyl and S-(4-chlorobenzyl) substitution pattern is critical—generic analogs are not interchangeable. Ideal for hit-to-lead optimization, enzyme kinetics studies, and lipophilicity SAR (cLogP ~3.8). Secure this well-characterized scaffold from trusted screening-library suppliers.

Molecular Formula C19H23ClN4O2S
Molecular Weight 406.93
CAS No. 487019-72-7
Cat. No. B2972102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-chlorobenzyl)thio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS487019-72-7
Molecular FormulaC19H23ClN4O2S
Molecular Weight406.93
Structural Identifiers
SMILESCC(C)CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C19H23ClN4O2S/c1-12(2)9-10-24-15-16(22(3)19(26)23(4)17(15)25)21-18(24)27-11-13-5-7-14(20)8-6-13/h5-8,12H,9-11H2,1-4H3
InChIKeyAERWOWPVMOUZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Brief: 8-((4-chlorobenzyl)thio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 487019-72-7)


The compound 8-((4-chlorobenzyl)thio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 487019-72-7) is a fully synthetic, tri-substituted purine-dione derivative available from commercial screening libraries . It is characterized by a xanthine core bearing N1- and N3-methyl groups, an N7-isopentyl chain, and an 8-((4-chlorobenzyl)thio) ether. The molecule has a molecular formula of C19H23ClN4O2S and a molecular weight of 406.93 g/mol. Its primary documented bioactivity is as a low-affinity, non-competitive inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (PNP), with reported Ki values in the mid-micromolar to low-millimolar range against both the cystic (ME 49) and virulent (RH) strains [1]. This biochemical annotation distinguishes it from many structurally similar purine library compounds that lack any target-specific data.

Why Generic 8-Thio-Xanthine Analogs Cannot Substitute for CAS 487019-72-7 in Targeted Studies


Generic substitution within this chemotype is unreliable due to the high sensitivity of biological activity to the specific combination of N-alkyl and S-benzyl substituents. The 1,3-dimethyl-8-thio-xanthine scaffold is shared by numerous analogs, but the identity of the N7-alkyl chain and the 4-chloro substitution on the S-benzyl ring are critical determinants of target engagement. Data from the 3-methyl-xanthine sub-series show that changing the N7-alkyl chain (e.g., isopentyl vs. butyl vs. propyl) switches the primary activity from PNP inhibition to DDIT3 modulation [1]. Furthermore, within the PNP inhibitor set, the N1-methylation state significantly impacts binding affinity; the 1,3-dimethyl analog (the target compound) exhibits distinct Ki values compared to its 3-methyl-only counterpart, indicating a differentiated interaction with the enzyme's active site [2]. Therefore, the precise substitution pattern of CAS 487019-72-7 is not interchangeable with other compounds sharing the same core.

Quantitative Differentiation Guide for CAS 487019-72-7 Against Closest Analogs


Differential Inhibition of T. gondii Purine Nucleoside Phosphorylase (PNP) Across Strains

This compound is one of the few non-benzimidazole structures with documented inhibitory data against T. gondii PNP. It acts as a non-competitive inhibitor, showing a weak but quantifiable difference in affinity between the two key strains. Its Ki of 550 µM against the cystic ME 49 strain is approximately 4-fold lower (more potent) than its Ki of 2210 µM against the virulent RH strain [1]. This strain-dependent differential is a specific, measurable property not characterized for many structurally related analogs.

Purine Nucleoside Phosphorylase Toxoplasma gondii Non-competitive Inhibition

Differentiation by N1-Methylation: Impact on Biological Activity Profile Compared to 3-Methyl-Xanthine Analogs

A direct structural analog, 8-[(4-chlorobenzyl)thio]-7-isoamyl-3-methyl-xanthine (lacking the N1-methyl group of the target compound), demonstrates potent inhibition of the DNA damage-inducible transcript 3 (DDIT3) protein with an IC50 of 160 nM [1]. In contrast, the target compound (1,3-dimethyl) shows no reported DDIT3 activity but instead exhibits the PNP inhibition profile described above. This stark functional divergence highlights how N1-methylation fundamentally redirects the biological target engagement of this scaffold.

Xanthine DDIT3 (CHOP) Structure-Activity Relationship

Differentiation from 7-Substituted Analogs: Isopentyl vs. Hexyl, Propyl, and Butyl Chain Lengths

Within the 8-((4-chlorobenzyl)thio)-xanthine series, the N7-alkyl chain length is a key determinant of lipophilicity and target binding. The target compound's isopentyl group (5-carbon branched chain) provides a calculated logP of approximately 3.8, which is higher than its propyl (3-carbon) and butyl (4-carbon) counterparts . This difference in lipophilicity can influence membrane permeability and non-specific protein binding, making the isopentyl variant a distinct physicochemical entity compared to its shorter-chain analogs, even if their PNP inhibition profiles may overlap.

Chain Length Selectivity PNP Inhibition Physicochemical Properties

Application Scenarios for CAS 487019-72-7 Based on Verified Evidence


A Starting Point for Developing Strain-Selective Anti-Parasitic Agents

The compound's characterized, albeit weak, non-competitive inhibition of T. gondii PNP with strain-dependent Ki values (550 µM vs. 2210 µM) makes it a useful tool compound for studying differential enzyme kinetics between the ME 49 and RH strains [1]. A medicinal chemistry team can use this scaffold as a starting point for hit-to-lead optimization, leveraging the existing SAR knowledge from the benzimidazole-4,7-dione inhibitor class that was co-characterized in the same assay system [1].

A Negative Control for DDIT3-Mediated Stress Response Studies

Given the potent DDIT3 inhibition (IC50 = 160 nM) of its close 3-methyl analog, the target compound can serve as a well-characterized negative control in experiments investigating the unfolded protein response or ER stress pathways. Its lack of DDIT3 activity, combined with a distinct PNP inhibition profile, ensures that any observed phenotypic effects can be attributed to PNP modulation rather than off-target DDIT3 engagement [2].

Physicochemical Probe for Lipophilicity-Dependent Assays

With a cLogP of approximately 3.8, this compound occupies a specific lipophilicity space within the 8-thio-xanthine series. It can be used as a reference compound to study the impact of lipophilicity on cellular permeability and non-specific binding in a series of analogs, where the N7-alkyl chain is systematically varied from propyl to hexyl .

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